An In-depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carbothioamide
An In-depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Tetrahydro-2H-pyran-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from its close structural analogs, Tetrahydro-2H-pyran-4-carboxamide and Tetrahydro-2H-pyran-4-carboxylic acid, to provide a predictive context for its physicochemical characteristics.
Core Chemical Properties
Tetrahydro-2H-pyran-4-carbothioamide is a derivative of the saturated heterocyclic compound tetrahydropyran. The introduction of a carbothioamide group at the 4-position imparts specific chemical characteristics relevant to its potential biological activity and synthetic utility.
Physicochemical Data
Quantitative data for Tetrahydro-2H-pyran-4-carbothioamide and its oxygen- and hydroxyl-bearing analogs are summarized below for comparative analysis.
| Property | Tetrahydro-2H-pyran-4-carbothioamide | Tetrahydro-2H-pyran-4-carboxamide | Tetrahydro-2H-pyran-4-carboxylic acid |
| CAS Number | 88571-77-1[1][2][3] | 344329-76-6[4][5] | 5337-03-1[6][7][8] |
| Molecular Formula | C₆H₁₁NOS[1][3] | C₆H₁₁NO₂[4] | C₆H₁₀O₃[7] |
| Molecular Weight | 145.22 g/mol [1][3] | 129.16 g/mol [4] | 130.14 g/mol [7] |
| Melting Point | Data not available | Data not available | 87 °C[6] |
| Boiling Point | Data not available | Data not available | 114-146 °C at 11 mmHg[6] |
| Density | Data not available | Data not available | 1.185 g/cm³[6] |
| Flash Point | Data not available | Data not available | 114 °C[6] |
Spectroscopic and Analytical Data
While specific spectra for Tetrahydro-2H-pyran-4-carbothioamide are not widely published, the following table outlines the expected and observed spectral characteristics for the tetrahydropyran core and related functional groups.
| Spectroscopic Technique | Expected Characteristics for Tetrahydro-2H-pyran-4-carbothioamide |
| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring and the -NH₂ protons of the thioamide group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing nature of the carbothioamide group. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear in the range of 190-210 ppm. Signals for the carbons of the tetrahydropyran ring will also be present. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching of the aliphatic ring, and a strong C=S stretching vibration (typically in the region of 1250-1020 cm⁻¹).[9] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thioamide group or cleavage of the tetrahydropyran ring.[10] |
Experimental Protocols
General Synthesis of Tetrahydro-2H-pyran-4-carbothioamide
A plausible synthetic route to Tetrahydro-2H-pyran-4-carbothioamide would involve the thionation of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.
Reaction: Thionation of Tetrahydro-2H-pyran-4-carboxamide.
Reagents and Solvents:
-
Tetrahydro-2H-pyran-4-carboxamide
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous solvent such as toluene or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carboxamide in the anhydrous solvent.
-
Add Lawesson's reagent or P₄S₁₀ to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1 for Lawesson's reagent or 0.25:1 for P₄S₁₀.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Tetrahydro-2H-pyran-4-carbothioamide.
General Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tetrahydropyran derivative like Tetrahydro-2H-pyran-4-carbothioamide.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel tetrahydropyran derivatives.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for Tetrahydro-2H-pyran-4-carbothioamide, the broader class of pyran-containing compounds has been shown to exhibit a wide range of biological effects. These include anticancer, antioxidant, antibacterial, and antifungal activities.[11][12][13] The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs, suggesting that derivatives such as the title compound could be of interest for further investigation in drug discovery programs.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel anticancer agent based on the tetrahydropyran scaffold.
Caption: A potential signaling pathway that could be modulated by a biologically active tetrahydropyran derivative, leading to apoptosis in cancer cells.
Conclusion
Tetrahydro-2H-pyran-4-carbothioamide is a molecule with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its expected chemical properties based on its structure and comparison with closely related analogs. The provided general experimental workflows and hypothetical biological pathways offer a starting point for researchers interested in the synthesis, characterization, and evaluation of this and similar tetrahydropyran derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 88571-77-1|Tetrahydro-2H-pyran-4-carbothioamide|BLD Pharm [bldpharm.com]
- 3. eMolecules ChemScene / Tetrahydro-2H-pyran-4-carbothioamide / 250mg / | Fisher Scientific [fishersci.com]
- 4. 344329-76-6 CAS MSDS (TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 [chemicalbook.com]
- 6. Tetrahydro-2H-pyran-4-carboxylic acid, CAS No. 5337-03-1 - iChemical [ichemical.com]
- 7. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]
- 8. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. orientjchem.org [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
